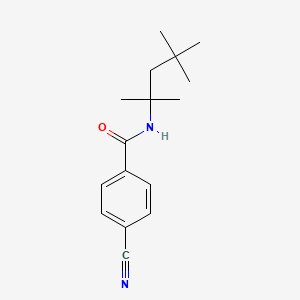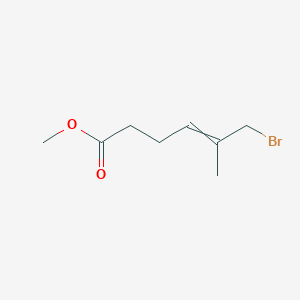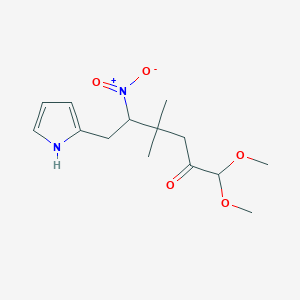![molecular formula C19H12N4S B14201833 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile CAS No. 832081-73-9](/img/structure/B14201833.png)
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and an amino group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzonitrile with 2-chloro-3-(thiophen-2-yl)quinoxaline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems may also be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the quinoxaline or thiophene rings.
Aplicaciones Científicas De Investigación
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dichloroquinoxaline share structural similarities and are used in similar applications.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde are structurally related and exhibit comparable chemical properties.
Uniqueness
What sets 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile apart is its unique combination of a quinoxaline core with a thiophene ring and a benzonitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and reactivity profiles.
Propiedades
Número CAS |
832081-73-9 |
|---|---|
Fórmula molecular |
C19H12N4S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-[(3-thiophen-2-ylquinoxalin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H12N4S/c20-12-13-5-3-6-14(11-13)21-19-18(17-9-4-10-24-17)22-15-7-1-2-8-16(15)23-19/h1-11H,(H,21,23) |
Clave InChI |
PNRXGQWWCCFQRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C#N)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
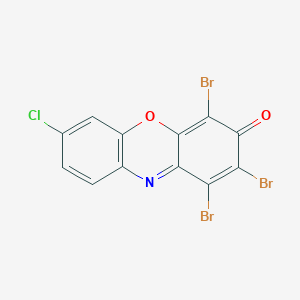


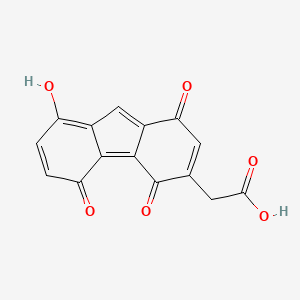
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
